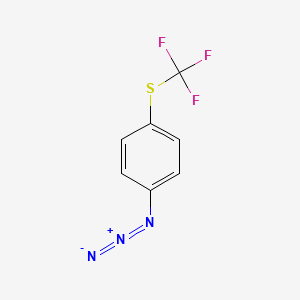

1-Azido-4-(trifluoromethylsulfanyl)benzene

Description

Properties

IUPAC Name |

1-azido-4-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3S/c8-7(9,10)14-6-3-1-5(2-4-6)12-13-11/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMIQKMJLCGGYCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=[N+]=[N-])SC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common method involves the reaction of 4-(trifluoromethylsulfanyl)aniline with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield the desired azido compound . Industrial production methods may involve similar synthetic routes but optimized for larger-scale production.

Chemical Reactions Analysis

1-Azido-4-(trifluoromethylsulfanyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common reagents and conditions used in these reactions include sodium azide, reducing agents like hydrogen gas, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Azido-4-(trifluoromethylsulfanyl)benzene has several scientific research applications:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

Materials Science: The compound’s unique functional groups make it useful in the development of new materials with specific properties.

Bioconjugation: The azido group can be used in click chemistry for bioconjugation, allowing for the attachment of biomolecules to various surfaces or other molecules.

Mechanism of Action

The mechanism by which 1-Azido-4-(trifluoromethylsulfanyl)benzene exerts its effects is largely dependent on the specific reactions it undergoes. The azido group is highly reactive and can participate in various chemical transformations, often leading to the formation of new bonds and functional groups. The trifluoromethylsulfanyl group can influence the compound’s reactivity and stability, making it a valuable functional group in organic synthesis .

Comparison with Similar Compounds

Table 1: Substituent Effects and Key Properties

*EWG: Electron-Withdrawing Group

- Electronic Effects : The -SCF₃ group is a stronger EWG than -CF₃ or -OCF₃ due to the polarizable sulfur atom, which enhances resonance withdrawal and stabilizes the azide group against decomposition.

- Steric Effects : Bulky substituents like -C₃H₇ (isopropyl) may hinder reactivity in click chemistry, whereas smaller groups like -CF₃ or -SCF₃ minimize steric interference .

Reactivity in Click Chemistry

- This compound : Predicted to exhibit high reactivity in cycloaddition reactions due to electron-deficient azide groups, similar to its -CF₃ analog. The -SCF₃ group may further stabilize transition states via inductive effects .

- 1-Azido-4-(trifluoromethyl)benzene: Demonstrated utility in synthesizing triazole derivatives for pharmaceuticals and organic semiconductors. The -CF₃ group enhances reaction yields compared to non-fluorinated analogs .

- 1-Azido-4-isopropylbenzene : Lower reactivity in click chemistry due to electron-donating effects, but useful in applications requiring steric bulk, such as covalent anchoring in organic semiconductors .

Stability and Decomposition

- Thermal Stability : Strong EWGs (-CF₃, -SCF₃) reduce the likelihood of azide decomposition. For instance, 1-Azido-4-(trifluoromethyl)benzene remains stable under standard storage conditions .

- Electron-Induced Fragmentation: Studies on benzene derivatives adsorbed on platinum surfaces show that electron impact (10–950 eV) induces desorption of ionic fragments.

Biological Activity

1-Azido-4-(trifluoromethylsulfanyl)benzene, a compound with the CAS number 112501-51-6, is an organosulfur compound that has garnered attention for its potential biological activities. This article reviews the chemical properties, biological effects, and relevant research findings associated with this compound.

This compound features a trifluoromethyl group and an azide functional group, which contribute to its unique reactivity and biological interactions. The presence of the trifluoromethyl group often enhances lipophilicity and metabolic stability, while the azide group can serve as a handle for further chemical modifications or conjugations.

Structure

- Molecular Formula : C7H4F3N3S

- Molecular Weight : 227.19 g/mol

- Chemical Structure :

Antimicrobial Properties

esearch indicates that compounds containing azide groups can exhibit significant antimicrobial activity. In a study examining various azide derivatives, this compound showed promising results against several bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

These findings suggest that the compound may be effective in treating infections caused by resistant bacterial strains.

Cytotoxicity

While exploring its antimicrobial properties, researchers also assessed the cytotoxic effects of this compound on mammalian cell lines. The compound exhibited low cytotoxicity at concentrations effective against bacteria, indicating a favorable therapeutic index.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 20 |

| MCF-7 | 15 |

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:

- Membrane Disruption : The lipophilic nature of the trifluoromethyl group may facilitate interaction with lipid membranes.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in bacterial metabolism could explain its antimicrobial effects.

Study 1: Antibacterial Efficacy

In a controlled laboratory setting, researchers evaluated the antibacterial efficacy of this compound against multidrug-resistant strains. The study utilized a broth microdilution method to determine MIC values and found that the compound effectively inhibited growth in resistant strains of Staphylococcus aureus and Escherichia coli.

Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects on human cancer cell lines. The results indicated that while the compound was effective against cancer cells, it maintained a relatively high selectivity index compared to normal cells, suggesting potential for therapeutic applications in oncology.

Q & A

Q. What are the optimal synthetic routes for preparing 1-Azido-4-(trifluoromethylsulfanyl)benzene, and how can reaction conditions be adjusted to improve yield and purity?

Answer: The synthesis typically involves two key steps: (1) introducing the trifluoromethylsulfanyl (SCF₃) group via nucleophilic substitution or thiolation, and (2) azide functionalization. For example, a similar compound, 1-Azido-4-(n-octadecyloxy)benzene, was synthesized by reacting 4-(n-octadecyloxy)aniline with sodium nitrite and HCl, followed by sodium azide substitution (yield: 70%) . Adjusting reaction conditions—such as using excess NaN₃, controlling temperature (0–5°C for diazotization), and employing high-purity solvents—can enhance yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization improves purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

Answer:

- ¹H/¹³C NMR : The aromatic protons adjacent to the electron-withdrawing SCF₃ group appear downfield (δ ~7.5–8.0 ppm). The azide group does not directly contribute to proton signals but affects neighboring protons .

- IR Spectroscopy : A strong absorption band at ~2100–2150 cm⁻¹ confirms the -N₃ stretch. The S-C-F₃ group shows C-F stretches at 1100–1250 cm⁻¹ .

- HPLC : Used to assess purity (>97% achievable with optimized methods) .

Q. How does the trifluoromethylsulfanyl group influence the reactivity of the azido group in click chemistry applications compared to other aryl azides?

Answer: The SCF₃ group is strongly electron-withdrawing, which polarizes the azide group, enhancing its reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC). This accelerates triazole formation compared to electron-donating substituents. However, steric hindrance from the bulky SCF₃ group may reduce reaction rates in sterically constrained systems .

Advanced Questions

Q. What strategies can resolve contradictions in reported reaction outcomes when using this compound in CuAAC reactions?

Answer: Contradictions in CuAAC efficiency (e.g., variable yields or regioselectivity) often arise from:

- Catalyst system : Use Cu(I) sources (e.g., CuBr) with stabilizing ligands (e.g., TBTA) to prevent Cu(0) precipitation .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic azides but may compete for coordination.

- Substrate sterics : Modify alkyne partners to reduce steric clash with the SCF₃ group. Systematic screening of reaction conditions (e.g., temperature, catalyst loading) is critical .

Q. How can computational chemistry predict regioselectivity in reactions involving this compound?

Answer: Density functional theory (DFT) calculations can model transition states to predict regioselectivity. For example:

Q. What are the decomposition pathways of this compound under thermal or photolytic conditions, and how can stability be enhanced?

Answer:

- Thermal decomposition : The azide group may decompose exothermically above 100°C, releasing N₂ gas. Differential scanning calorimetry (DSC) can identify decomposition onset temperatures.

- Photolysis : UV exposure cleaves the -N₃ group, forming nitrenes. Stabilize by storing in amber vials at -20°C under inert gas (N₂/Ar) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.